1-(ethoxyacetyl)-4-(4-fluorophenyl)piperazine
Overview
Description
1-(ethoxyacetyl)-4-(4-fluorophenyl)piperazine, also known as EFDP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 1-(ethoxyacetyl)-4-(4-fluorophenyl)piperazine is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. This compound has been shown to increase extracellular levels of serotonin, dopamine, and norepinephrine in certain brain regions, which may contribute to its effects on mood, anxiety, and stress.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications for the treatment of anxiety and depression. It has also been shown to improve cognitive function and memory in animal models, suggesting that it may have potential applications for the treatment of cognitive disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(ethoxyacetyl)-4-(4-fluorophenyl)piperazine in lab experiments is that it has a relatively high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of using this compound in lab experiments is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on 1-(ethoxyacetyl)-4-(4-fluorophenyl)piperazine. One area of interest is the potential therapeutic applications of this compound for the treatment of anxiety, depression, and cognitive disorders. Another area of interest is the role of this compound in modulating neurotransmitter systems in the brain, and how this may contribute to its effects on behavior and physiology. Additionally, further research is needed to establish the safety and efficacy of this compound in humans, and to identify any potential side effects or adverse reactions associated with its use.
Scientific Research Applications
1-(ethoxyacetyl)-4-(4-fluorophenyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in various physiological and behavioral processes.
Properties
IUPAC Name |
2-ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-2-19-11-14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUOKMGUERUUII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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